

An In-depth Technical Guide to Biotin-PEG4-methyltetrazine: Applications in Chemical Biology

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Compound of Interest

Compound Name: *Biotin-PEG4-methyltetrazine*

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Abstract

Biotin-PEG4-methyltetrazine is a versatile chemical probe that has become an indispensable tool in chemical biology, drug development, and diagnostics. This heterobifunctional molecule uniquely combines the high-affinity biotin-streptavidin interaction with the rapid and specific bioorthogonal reaction between methyltetrazine and trans-cyclooctene (TCO). This guide provides a comprehensive technical overview of **Biotin-PEG4-methyltetrazine**, including its core principles, quantitative data on its reactivity, detailed experimental protocols for its key applications, and visualizations of relevant workflows and signaling pathways.

Core Principles of Biotin-PEG4-methyltetrazine

Biotin-PEG4-methyltetrazine is comprised of three key functional components that contribute to its broad utility in bioconjugation and cellular analysis^{[1][2]}:

- **Biotin:** A small vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins. This interaction is leveraged for highly sensitive detection, purification, and immobilization of labeled biomolecules^{[1][2]}.
- **PEG4 Spacer:** A tetraethylene glycol linker that imparts several advantageous properties. It enhances the aqueous solubility of the molecule and the resulting bioconjugates, reduces

steric hindrance to allow efficient interaction of the terminal groups, and can improve the pharmacokinetic profile of labeled molecules in vivo[1][3].

- **Methyltetrazine:** The bioorthogonal reactive group. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This "click chemistry" reaction is characterized by its exceptional speed, high specificity, and ability to proceed under physiological conditions without the need for a catalyst[1][4].

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The functionality of **Biotin-PEG4-methyltetrazine** is centered around the iEDDA reaction. This bioorthogonal ligation occurs between the electron-deficient methyltetrazine ring and an electron-rich, strained dienophile like TCO[1][2]. The key features of this reaction are:

- **Exceptional Kinetics:** The reaction is remarkably fast, with second-order rate constants reported to be in the range of 800 to over $10^6 \text{ M}^{-1}\text{s}^{-1}$ [5][6][7][8][9]. This allows for efficient labeling even at low reactant concentrations typically found in biological systems[5][6].
- **High Specificity and Bioorthogonality:** The methyltetrazine and TCO moieties are highly selective for each other and do not react with other functional groups present in complex biological milieu[1].
- **Biocompatibility:** The reaction proceeds efficiently in aqueous environments, at neutral pH, and at ambient temperatures, making it ideal for use in living cells and organisms[1].
- **Stability:** The resulting dihydropyridazine linkage is stable under physiological conditions[1].

Quantitative Data

The efficiency and versatility of **Biotin-PEG4-methyltetrazine** are underpinned by its favorable physicochemical and reactive properties.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C27H39N7O6S	[10][11]
Molecular Weight	589.71 g/mol	[10]
Solubility	Soluble in DMSO, DMF	[8][11]
Storage	Store at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month.	[12]

Reaction Kinetics and Conditions

The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known[9][13]. The table below compares the second-order rate constants of various tetrazine derivatives with TCO.

Tetrazine Derivative	Dienophile	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Conditions	Reference
Methyltetrazine	TCO	~1,000 - 26,000	PBS, 37°C	[1][14]
H-Tetrazine	TCO	Up to 30,000	PBS, 37°C	[14]
Phenyl-Tetrazine	TCO	~1,000	PBS, 37°C	[14]
3,6-diphenyl-1,2,4,5-tetrazine	TCO	Varies with TCO derivative	Methanol, ambient temperature	[15]

Reaction Conditions:

- pH: The iEDDA reaction is robust and proceeds efficiently over a broad pH range, typically between 6.0 and 9.0[16].

- **Temperature:** The reaction is commonly performed at room temperature or 37°C for biological applications[17].
- **Stability:** Methyltetrazines exhibit good stability in aqueous solutions compared to some other tetrazine derivatives, which is crucial for in vivo applications[14][18][19]. However, prolonged incubation in cell culture media can lead to some degradation, so using freshly prepared solutions is recommended[12].

Cytotoxicity

Biotin-PEG4-methyltetrazine exhibits low cytotoxicity, making it suitable for live-cell imaging and other applications in living systems.

Cell Line	IC50 Value (µM)	Reference
HEK293 (human embryonic kidney)	> 100	[20]
HeLa (human cervical cancer)	> 100	[20]
Jurkat (human T-lymphocyte)	> 100	[20]

Experimental Protocols

This section provides detailed methodologies for key applications of **Biotin-PEG4-methyltetrazine**.

General Protein Labeling

This two-step protocol describes the labeling of a protein of interest, first by functionalization with a TCO group, followed by reaction with **Biotin-PEG4-methyltetrazine**.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- TCO-NHS ester
- Anhydrous DMSO or DMF

- **Biotin-PEG4-methyltetrazine**

- Desalting spin column or dialysis cassette
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

- Protein Preparation:
 - Ensure the protein solution (1-5 mg/mL) is in an amine-free buffer.
- TCO Functionalization:
 - Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.
 - Add a 5- to 15-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
 - Incubate for 1-2 hours at room temperature with gentle mixing.
 - Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
 - Remove excess, unreacted TCO reagent using a desalting spin column or dialysis.
- Biotinylation Reaction:
 - Prepare a 10 mM stock solution of **Biotin-PEG4-methyltetrazine** in anhydrous DMSO or DMF[2].
 - Add a 1.5 to 5-fold molar excess of the **Biotin-PEG4-methyltetrazine** solution to the TCO-functionalized protein[2]. The optimal ratio may need to be determined empirically[2].
 - Incubate for 30-60 minutes at room temperature with gentle mixing[1][2].
 - Remove excess, unreacted **Biotin-PEG4-methyltetrazine** using a desalting spin column or by dialysis[1][2].

- Store the biotinylated protein at 4°C for short-term or -20°C for long-term storage[1].
- Quantification of Biotinylation (Optional):
 - The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay[21]. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm[22][23].
 - Prepare an avidin/HABA solution.
 - Measure the absorbance at 500 nm before and after adding the biotinylated protein sample.
 - Calculate the biotin concentration based on the change in absorbance and a standard curve[14][24][25].

Live Cell Surface Labeling

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display TCO groups.

Materials:

- Cells of interest
- Cell culture medium
- TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- **Biotin-PEG4-methyltetrazine**
- Streptavidin-conjugated fluorophore

Protocol:

- Metabolic Labeling:

- Culture cells to the desired confluency.
- Add a TCO-modified sugar (e.g., 25-50 μM of Ac₄ManNAc-TCO) to the cell culture medium and incubate for 24-48 hours to allow for metabolic incorporation into cell surface glycans[1].
- Biotinylation:
 - Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar[1].
 - Prepare a fresh solution of **Biotin-PEG4-methyltetrazine** in PBS (e.g., 50-100 μM)[1].
 - Incubate the cells with the **Biotin-PEG4-methyltetrazine** solution for 30-60 minutes at room temperature or 4°C[1][2]. Performing this step at 4°C can reduce the internalization of the label[1][2].
- Washing and Detection:
 - Wash the cells three times with ice-cold PBS to remove unreacted **Biotin-PEG4-methyltetrazine**[1][2].
 - The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy[1][2].

Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC using **Biotin-PEG4-methyltetrazine** as a linker component, where the biotin serves as a handle for characterization.

Materials:

- Monoclonal antibody (mAb)
- TCO-PEG4-NHS Ester
- **Biotin-PEG4-methyltetrazine**

- Cytotoxic payload with a reactive handle (e.g., an amine)
- Activation reagents (e.g., EDC, NHS) if the payload is not pre-activated
- Anhydrous DMSO or DMF
- Size-exclusion chromatography (SEC) system

Protocol:

- Antibody Modification with TCO:
 - Functionalize the antibody with TCO groups as described in the general protein labeling protocol (Section 3.1, step 2).
- Drug-Linker Conjugation:
 - Conjugate the **Biotin-PEG4-methyltetrazine** to the cytotoxic payload. If the payload has an amine group, this can be achieved by activating the carboxylic acid on a variant of the linker or using a pre-activated NHS ester form of the linker[4].
- Bioorthogonal Ligation:
 - Dissolve the **Biotin-PEG4-methyltetrazine**-payload conjugate in DMSO to create a stock solution[4][20].
 - Add a 1.5 to 3-fold molar excess of the drug-linker conjugate to the TCO-modified antibody solution[4][20].
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing[4][20].
- Purification and Characterization:
 - Purify the resulting ADC from excess drug-linker conjugate using SEC[4][20].
 - Characterize the ADC to determine the drug-to-antibody ratio (DAR), a critical quality attribute. This can be done using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry[21][26][27].

Pre-targeted Radioimmunotherapy (PRIT)

This protocol describes a pre-targeting strategy where a TCO-modified antibody is administered first, followed by a radiolabeled tetrazine probe for therapy.

Materials:

- TCO-modified antibody
- DOTA-PEG-Tetrazine (for chelation of the radionuclide)
- Radionuclide (e.g., $^{177}\text{LuCl}_3$)
- Reaction buffer (e.g., 0.1 M Ammonium Acetate, pH 4.5-5.0)
- Quenching solution (e.g., 50 mM DTPA)
- C18 Sep-Pak cartridge for purification

Protocol:

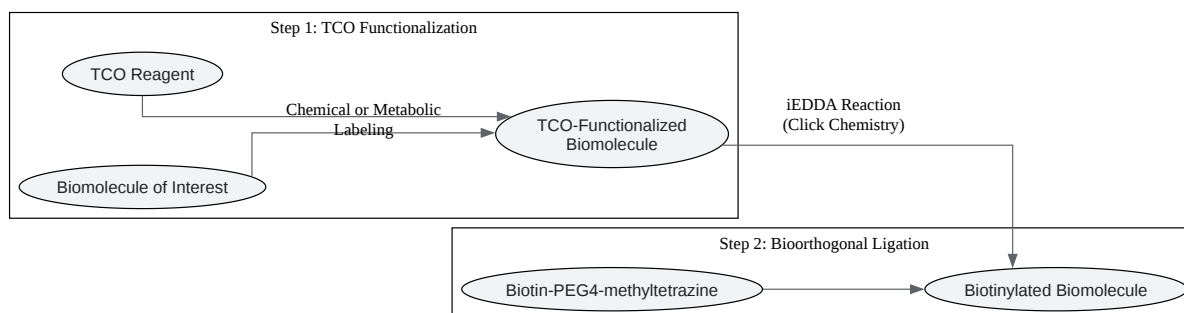
- Antibody Administration (Pre-targeting):
 - Administer the TCO-modified antibody to the subject.
 - Allow a pre-targeting interval (typically 24-72 hours) for the antibody to accumulate at the target site and for unbound antibody to clear from circulation[15].
- Radiolabeling of the Tetrazine Probe:
 - Dissolve the DOTA-PEG-Tetrazine in the reaction buffer.
 - Add the radionuclide (e.g., $^{177}\text{LuCl}_3$) and incubate at an elevated temperature (e.g., 85-95°C) for a specified time (e.g., 15-30 minutes)[15].
 - Quench the reaction by adding the quenching solution[15].
 - Determine the radiochemical purity using radio-HPLC or radio-TLC. If necessary, purify the radiolabeled tetrazine using a C18 Sep-Pak cartridge[15].

- Administration of the Radiolabeled Probe:
 - Administer the purified, radiolabeled tetrazine probe to the subject. The tetrazine will rapidly react in vivo with the TCO-modified antibody at the target site.

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway that can be studied using **Biotin-PEG4-methyltetrazine**.

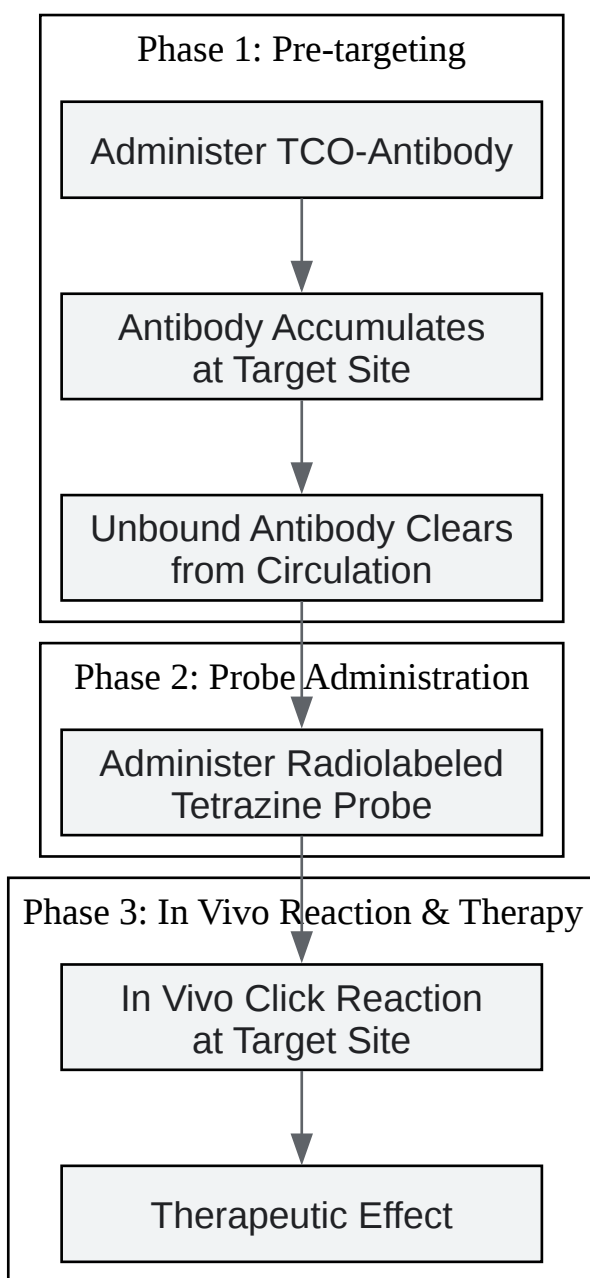
General Bioorthogonal Labeling Workflow



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General workflow for bioorthogonal labeling.

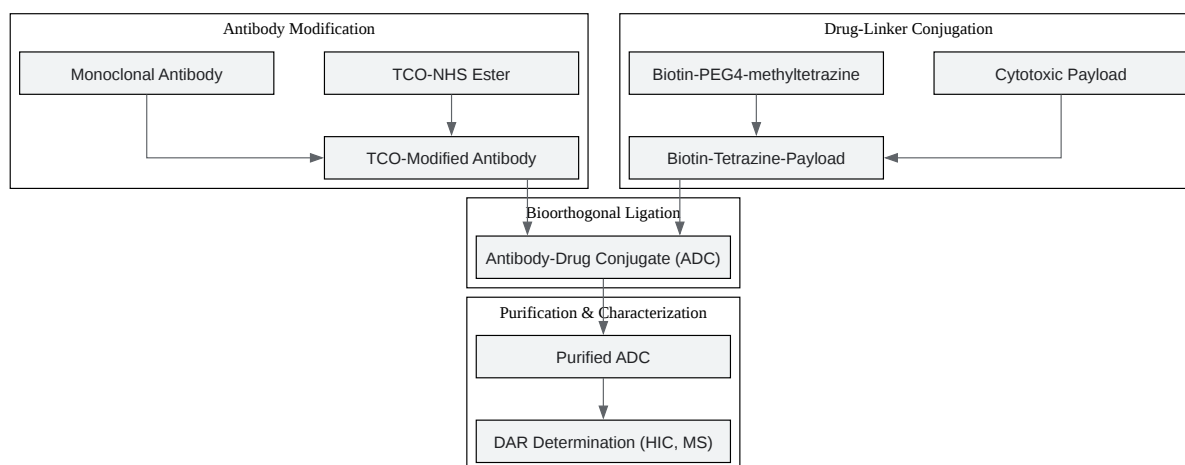
Pre-targeted Radioimmunotherapy (PRIT) Workflow



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Workflow for pre-targeted radioimmunotherapy.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

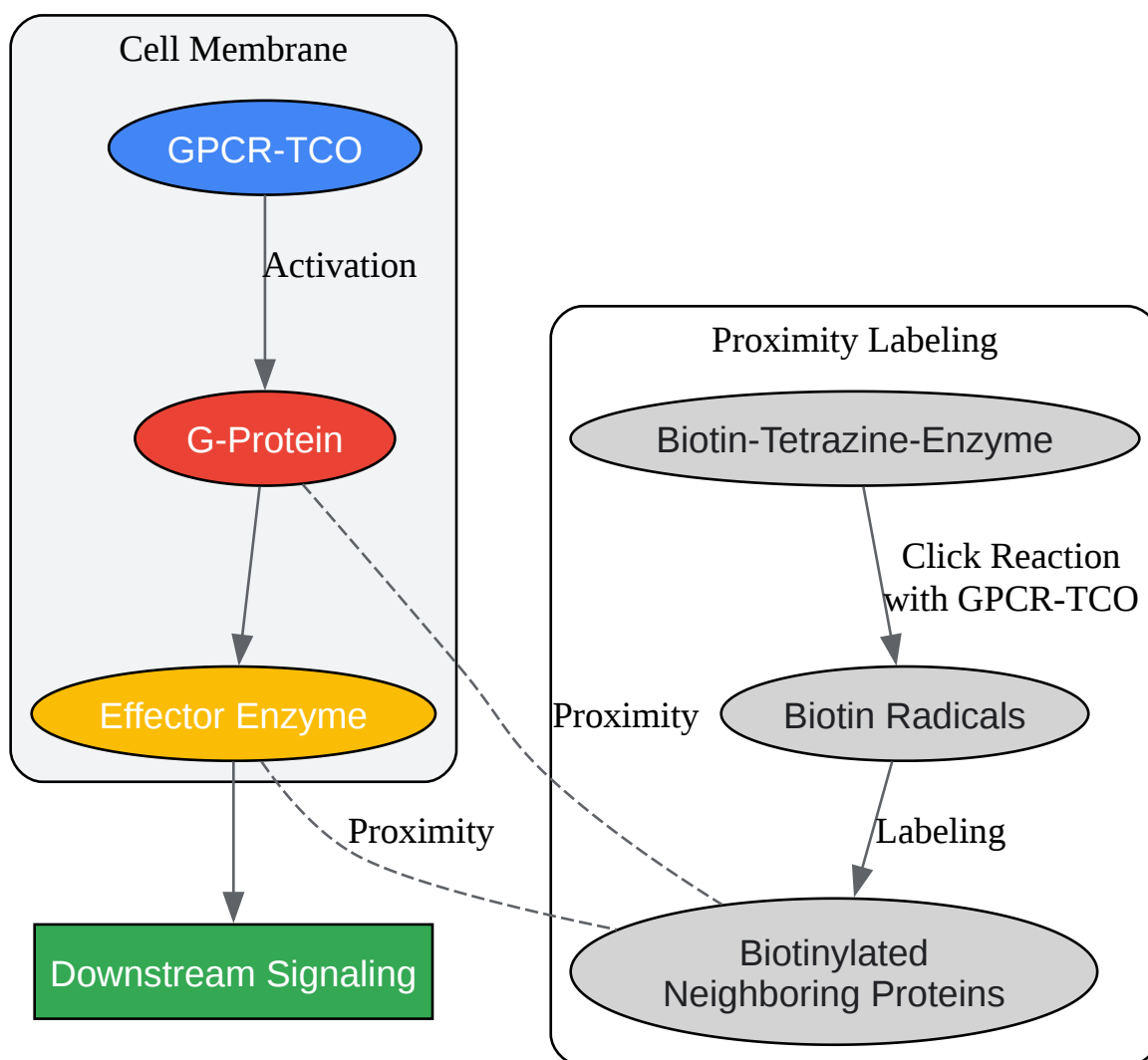


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Workflow for ADC synthesis and characterization.

Proximity Labeling to Study GPCR Signaling

Biotin-PEG4-methyltetrazine can be adapted for proximity labeling techniques to study protein-protein interactions within signaling pathways, such as those involving G-protein coupled receptors (GPCRs). In this approach, a TCO-modified protein of interest is expressed, and upon addition of a tetrazine-linked peroxidase or other labeling enzyme, nearby proteins are biotinylated.



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Studying GPCR signaling via proximity labeling.

Conclusion

Biotin-PEG4-methyltetrazine is a powerful and versatile tool for chemical biology. Its unique combination of a high-affinity biotin handle, a beneficial PEG spacer, and a highly efficient and specific bioorthogonal methyltetrazine group enables a wide range of applications. From fundamental studies of protein function and cellular processes to the development of advanced therapeutics like ADCs and pre-targeted radiopharmaceuticals, this reagent offers researchers a robust and reliable method for bioconjugation. The detailed protocols and quantitative data

provided in this guide serve as a valuable resource for the successful implementation of **Biotin-PEG4-methyltetrazine** in various research and development endeavors.

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